molecular formula C11H11ClO3S B13564778 1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid

1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13564778
M. Wt: 258.72 g/mol
InChI Key: MJRVHPFFHNUNHL-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid group Additionally, it has a 3-chlorophenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using appropriate reagents.

    Attachment of the 3-Chlorophenylthio Group: This step involves the nucleophilic substitution of a suitable chlorophenylthio precursor onto the cyclobutane ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring, which also exhibit various biological activities and industrial applications.

    Cyclobutane Derivatives: Compounds with a cyclobutane ring, which are studied for their unique structural properties and reactivity.

Uniqueness

1-((3-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the combination of its structural features, including the cyclobutane ring, hydroxyl group, carboxylic acid group, and 3-chlorophenylthio substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H11ClO3S

Molecular Weight

258.72 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfanyl-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO3S/c12-7-2-1-3-9(4-7)16-11(10(14)15)5-8(13)6-11/h1-4,8,13H,5-6H2,(H,14,15)

InChI Key

MJRVHPFFHNUNHL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)SC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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